molecular formula C14H23BO3 B595799 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone CAS No. 151075-23-9

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone

Cat. No. B595799
CAS RN: 151075-23-9
M. Wt: 250.145
InChI Key: QXTJFNYPSNXRCB-UHFFFAOYSA-N
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Description

The compound contains a cyclohexene ring attached to an ethanone group and a tetramethyl dioxaborolane group. The tetramethyl dioxaborolane group is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often used in cross-coupling reactions, such as the Suzuki-Miyaura reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a tetramethyl dioxaborolane group are typically solids at room temperature .

Scientific Research Applications

Synthesis of Pyrazole Compounds

This compound is used in the synthesis of pyrazole compounds . Pyrazole compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Synthesis of Indole Compounds

It is also used in the synthesis of indole compounds . Indole compounds are important in pharmaceutical chemistry as many natural indole derivatives are biologically active.

Borylation of Alkylbenzenes

The compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This is a key step in many organic synthesis reactions.

Hydroboration of Alkynes and Alkenes

It is used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This reaction is important in the synthesis of various organic compounds.

Synthesis of Copolymers

The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . These copolymers have potential applications in optoelectronic devices.

6. Synthesis of Boronic Acid Pinacol Esters The compound is used in the synthesis of boronic acid pinacol esters . These esters are important intermediates in the synthesis of many organic compounds.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a Suzuki-Miyaura reaction, the boron atom would form a bond with a carbon atom on another molecule, facilitated by a palladium catalyst .

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h8,11H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTJFNYPSNXRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731434
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151075-23-9
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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